Cas no 343270-47-3 (2-methyl-1-(pyridin-3-yl)propan-1-amine)

2-methyl-1-(pyridin-3-yl)propan-1-amine structure
343270-47-3 structure
Product Name:2-methyl-1-(pyridin-3-yl)propan-1-amine
CAS No:343270-47-3
MF:C9H14N2
MW:150.220861911774
MDL:MFCD09971213
CID:852595
PubChem ID:12559032
Update Time:2025-11-01

2-methyl-1-(pyridin-3-yl)propan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-Methyl-1-(pyridin-3-yl)propan-1-amine
    • 2-Methyl-1-(3-pyridinyl)-1-propanamine
    • 2-Methyl-1-(3-pyridyl)-1-propylamine
    • 3-Pyridinemethanamine,alpha-(1-methylethyl)-(9CI)
    • 2-Methyl-1-pyridin-3-yl-propylamine
    • 1772AJ
    • 2-methyl-1-pyridin-3-ylpropan-1-amine
    • SY014380
    • CS-11291
    • SB36726
    • AKOS010037860
    • EN300-1261430
    • (R)-2-Methyl-1-(pyridin-3-yl)propan-1-amine
    • MFCD09971213
    • SCHEMBL19318460
    • CS-0154328
    • SB31385
    • 343270-47-3
    • N12414
    • DB-068967
    • SB31531
    • 2-methyl-1-(pyridin-3-yl)propan-1-amine
    • MDL: MFCD09971213
    • Inchi: 1S/C9H14N2/c1-7(2)9(10)8-4-3-5-11-6-8/h3-7,9H,10H2,1-2H3
    • InChI Key: KOFGVEKRYFDMED-UHFFFAOYSA-N
    • SMILES: NC(C1C=NC=CC=1)C(C)C

Computed Properties

  • Exact Mass: 150.115698455g/mol
  • Monoisotopic Mass: 150.115698455g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 112
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 38.9

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2-methyl-1-(pyridin-3-yl)propan-1-amine Suppliers

Amadis Chemical Company Limited
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(CAS:343270-47-3)2-methyl-1-(pyridin-3-yl)propan-1-amine
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Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:45
Price ($):270.0
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Additional information on 2-methyl-1-(pyridin-3-yl)propan-1-amine

Chemical Profile of 2-methyl-1-(pyridin-3-yl)propan-1-amine (CAS No. 343270-47-3)

2-methyl-1-(pyridin-3-yl)propan-1-amine, identified by the Chemical Abstracts Service registry number CAS No. 343270-47-3, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of pyridine derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural motif of 2-methyl-1-(pyridin-3-yl)propan-1-amine incorporates a pyridine ring linked to an amine-substituted propyl chain, which creates a unique pharmacophore capable of interacting with various biological targets.

The significance of this compound lies in its potential as a building block for the synthesis of more complex molecules with enhanced pharmacological properties. In recent years, there has been a surge in research focused on developing novel small-molecule inhibitors for therapeutic intervention. 2-methyl-1-(pyridin-3-yl)propan-1-amine has been explored as a key intermediate in the synthesis of molecules targeting neurological disorders, inflammatory pathways, and metabolic diseases. Its structural flexibility allows for modifications that can fine-tune its binding affinity and selectivity, making it a valuable candidate for drug discovery programs.

One of the most compelling aspects of 2-methyl-1-(pyridin-3-yl)propan-1-amine is its role in the development of compounds that modulate enzyme activity. Enzymes are critical biological catalysts involved in numerous metabolic and signaling pathways, and their dysregulation is often associated with disease states. By designing molecules that interact with specific enzymatic targets, researchers aim to develop treatments that can restore normal physiological function. The pyridine ring in 2-methyl-1-(pyridin-3-yl)propan-1-amine provides a suitable scaffold for hydrogen bonding and hydrophobic interactions, which are essential for effective enzyme inhibition.

Recent advancements in computational chemistry have enabled the rapid screening of large libraries of compounds, including derivatives of 2-methyl-1-(pyridin-3-yl)propan-1-amine, to identify potential drug candidates. Machine learning algorithms have been particularly effective in predicting binding affinities and optimizing molecular structures for improved efficacy. These computational tools have accelerated the drug discovery process, allowing researchers to focus on the most promising compounds with greater precision.

The pharmaceutical industry has also been exploring the use of 2-methyl-1-(pyridin-3-yl)propan-1-amine as a precursor for radiolabeled compounds used in diagnostic imaging. Positron Emission Tomography (PET) scans, for instance, rely on radiotracers that can visualize biological processes in vivo. The incorporation of radioactive isotopes into molecules like 2-methyl-1-(pyridin-3-y]propan-l-aminc allows researchers to track metabolic pathways and disease progression with high sensitivity. This approach has been particularly useful in oncology, where PET imaging helps in the early detection and monitoring of cancerous tumors.

In addition to its applications in drug development, 2-methyl-l-(pyridin~3-y]propa-n-l-aminc has shown promise as a chiral auxiliary in asymmetric synthesis. Chiral molecules are non-superimposable mirror images of each other and are crucial for many biological processes. The ability to selectively produce one enantiomer over another is essential for developing enantiopure drugs that exhibit optimal pharmacological activity while minimizing side effects. The pyridine-based structure of this compound provides a versatile platform for introducing chiral centers, enabling the synthesis of complex stereoisomers.

The synthesis of 2-methyl-l-(pyridin~3-y]propa-n-l-aminc involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions, cross-coupling reactions, and reduction processes. Advanced catalytic systems have been developed to improve reaction efficiency and reduce environmental impact. For instance, transition metal catalysts such as palladium and nickel have been employed to facilitate key transformations while minimizing waste generation.

The safety profile of 2-methyl-l-(pyridin~3-y]propa-n-l-aminc is another critical consideration in its application to pharmaceutical research. While this compound is not classified as a hazardous material under standard regulatory guidelines, proper handling procedures must be followed to ensure worker safety. Personal protective equipment (PPE), such as gloves and lab coats, should be worn when handling this substance to prevent skin contact or inhalation exposure. Storage conditions should also be controlled to prevent degradation or contamination.

Future research directions for 2-methyl-l-(pyridin~3-y]propa-n-l-aminc may include exploring its potential as an intermediate in the synthesis of antiviral agents. The ability of pyridine derivatives to interact with viral enzymes has made them attractive candidates for developing treatments against infectious diseases. By modifying the structure of this compound, researchers can create novel molecules capable of inhibiting viral replication or blocking pathogen entry into host cells.

In conclusion,2-methyl-l-(pyridine~3-y]propa-n-l-aminc (CAS No 34327047~3)is a versatile chemical entity with significant potential in pharmaceutical research Its unique structural features make it valuable for synthesizing biologically active compounds targeting various diseases Current advancements in synthetic chemistry computational modelingand diagnostic imaging technologiesare further enhancingits utility as botha building blockand an intermediatefor more complex molecular architectures As research continuesto uncover new applicationsfor this compoundit is likelyto remain atthe forefrontof medicinal chemistry innovation

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Amadis Chemical Company Limited
(CAS:343270-47-3)2-methyl-1-(pyridin-3-yl)propan-1-amine
A875020
Purity:99%
Quantity:5g
Price ($):270.0
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